molecular formula C10H10O2S B13272277 Benzo[b]thiophen-4(5H)-one, 5-acetyl-6,7-dihydro- CAS No. 19983-48-3

Benzo[b]thiophen-4(5H)-one, 5-acetyl-6,7-dihydro-

Cat. No.: B13272277
CAS No.: 19983-48-3
M. Wt: 194.25 g/mol
InChI Key: UOBJWEHBSJKKTA-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature of Benzo[b]thiophen-4(5H)-one, 5-acetyl-6,7-dihydro-

Systematic IUPAC Nomenclature and CAS Registry

The systematic name benzo[b]thiophen-4(5H)-one, 5-acetyl-6,7-dihydro- adheres to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The parent structure, benzo[b]thiophene , consists of a benzene ring fused to a thiophene ring at the [b] position (positions 2 and 3 of the thiophene). The suffix -4(5H)-one denotes a ketone group at position 4 of the bicyclic system, with the 5H indicating partial saturation at the 5-position. The prefix 5-acetyl-6,7-dihydro- specifies an acetyl group (-COCH₃) at position 5 and hydrogenation at the 6,7-positions, reducing the adjacent double bond to a single bond.

The CAS Registry Number for this compound is 62291-42-3 , a unique identifier assigned by the Chemical Abstracts Service (CAS) to ensure unambiguous chemical identification.

Property Value
IUPAC Name Benzo[b]thiophen-4(5H)-one, 5-acetyl-6,7-dihydro-
CAS Registry Number 62291-42-3
Molecular Formula C₁₀H₁₀O₂S

Structural Synonyms and Alternative Naming Conventions

This compound is referenced under multiple synonyms across chemical databases and literature, reflecting variations in naming conventions:

  • 5-Acetyl-4,5,6,7-tetrahydro-1-benzothiophen-4-one : Emphasizes the tetrahydro (fully saturated) nature of the benzothiophene ring, with the acetyl group at position 5.
  • 5-acetyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one : Reorders the descriptors but retains the same structural information.
  • DTXSID90414975 : A DSSTox substance identifier used in environmental chemistry.

Alternative naming systems, such as the Hantzsch-Widman system , are less common for fused ring systems but may describe the thiophene component as a thiacyclopentadiene derivative.

Synonym Source
5-Acetyl-4,5,6,7-tetrahydro-1-benzothiophen-4-one Parchem
DTXSID90414975 EPA DSSTox
EN300-1126167 LeadScope

Molecular Formula and Stereochemical Considerations

The molecular formula C₁₀H₁₀O₂S confirms the presence of ten carbon atoms, ten hydrogen atoms, two oxygen atoms, and one sulfur atom. The structure includes:

  • A benzene ring fused to a partially saturated thiophene ring (6,7-dihydro).
  • A ketone group at position 4.
  • An acetyl substituent (-COCH₃) at position 5.
Stereochemical Analysis

The compound’s stereochemistry arises from the partially saturated thiophene ring and the acetyl substituent. The 6,7-dihydro designation indicates that carbons 6 and 7 are saturated, creating a single bond between them. This saturation introduces potential conformational isomerism , as the ring can adopt different puckered geometries. However, the absence of tetrahedral stereogenic centers (all ring carbons are either sp² or sp³ hybridized but lack four distinct substituents) suggests the molecule is achiral .

Structural Feature Stereochemical Implication
6,7-Dihydro thiophene ring Conformational flexibility
Acetyl group at C5 No chiral center

The planar benzene ring and symmetrical substitution pattern further preclude chirality, as the molecule possesses a plane of symmetry through the sulfur atom and the acetyl group.

Properties

CAS No.

19983-48-3

Molecular Formula

C10H10O2S

Molecular Weight

194.25 g/mol

IUPAC Name

5-acetyl-6,7-dihydro-5H-1-benzothiophen-4-one

InChI

InChI=1S/C10H10O2S/c1-6(11)7-2-3-9-8(10(7)12)4-5-13-9/h4-5,7H,2-3H2,1H3

InChI Key

UOBJWEHBSJKKTA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CCC2=C(C1=O)C=CS2

Origin of Product

United States

Preparation Methods

General Synthetic Approach

Benzo[b]thiophen-4(5H)-one derivatives, including the 5-acetyl-6,7-dihydro- variant, are typically synthesized starting from 6,7-dihydrobenzo[b]thiophen-4(5H)-one or its substituted analogs. The key synthetic step involves functionalization at the 5-position of the benzo[b]thiophene ring system, often through electrophilic substitution or condensation reactions with appropriate reagents such as ethyl acetate or α-haloketones.

Specific Preparation of 5-Acetyl-6,7-dihydro-5H-benzo[b]thiophen-4-one

A representative and efficient method for the synthesis of 5-acetyl-6,7-dihydro-5H-benzo[b]thiophen-4-one involves the reaction of the starting material 6,7-dihydrobenzo[b]thiophen-4(5H)-one (compound 3 in the referenced study) with ethyl acetate under specific conditions.

  • Procedure Summary :

    • Starting material: 6,7-dihydrobenzo[b]thiophen-4(5H)-one (2.00 g, 0.013 mol)
    • Reagent: Ethyl acetate (7.60 mL, 0.073 mol)
    • Reaction conditions: Repetition of a previously established procedure (see Section 4.2 in the original study)
    • Yield: 80% (2.00 g)
    • Physical form: Colorless needles
    • Melting point: 80–81 °C
  • Characterization Data :

    • IR (KBr): Peaks at 3530, 2982, 1748, 1719, 1667 cm⁻¹ indicating hydroxyl and carbonyl functionalities.
    • ^1H NMR (CDCl₃, 200 MHz): Signals include a chelated enol OH at δ 16.14 ppm, aromatic protons at δ 7.38 and 7.37 ppm, and other characteristic resonances consistent with the structure.

Alternative Synthetic Routes and Derivatization

  • Starting from 6,7-dihydrobenzo[b]thiophen-4(5H)-one, various 5-substituted derivatives such as 5-formyl, 5-carboxy, and 5-cyano derivatives have been synthesized by electrophilic substitution and subsequent functional group transformations.

  • The 5-acetyl derivative can also be accessed via condensation reactions involving thioamide intermediates and α-haloketones or phenacyl chloride, followed by cyclization steps to afford the thiophene ring system with the acetyl substituent at the 5-position.

Detailed Experimental Procedures and Analytical Data

Synthesis of Thioamide Intermediates (Precursors)

  • Reaction of benzosuberone derivatives with phenyl isothiocyanate in dimethylformamide (DMF) followed by acid workup yields thioamide derivatives (compounds 4a and 4b) in high yields (79–81%).

  • These thioamides serve as key intermediates for further functionalization.

Methylation and Cyclization to Thiophene Derivatives

  • Treatment of thioamides with methyl iodide in the presence of potassium carbonate in DMF produces S-methylated thioamide derivatives (5a, 5b) with yields of approximately 84%.

  • Subsequent reaction of thioamides with chloroacetone or phenacyl chloride under reflux with triethylamine leads to cyclized thiophene derivatives (9a–9c), including the 5-acetyl substituted variants, with yields ranging from 80% to 87%.

Formation of Tricyclic and Tetracyclic Thiopyran Derivatives

  • Condensation of benzosuberones with mercaptoacetic acid under reflux in benzene with p-toluenesulfonic acid catalysis affords compounds (21a, 21b), which upon cyclization with phosphorus pentoxide yield tricyclic thiopyran-4(5H)-one derivatives (22a, 22b).

  • Further reaction with mercaptoacetic acid and cyclization steps lead to tetracyclic ring systems (24a, 24b), which upon oxidation with hydrogen peroxide give oxidized tetracyclic derivatives (25a, 25b).

Research Outcomes and Analytical Data Table

Spectroscopic and Analytical Data Highlights

  • IR spectra consistently show characteristic carbonyl (C=O) stretching bands near 1690–1748 cm⁻¹.

  • ^1H NMR spectra reveal signals corresponding to aromatic protons, methylene groups in the dihydro ring, acetyl methyl groups, and NH or OH protons where applicable.

  • Mass spectrometry confirms molecular ion peaks consistent with the expected molecular weights of the synthesized compounds.

  • Elemental analyses corroborate the proposed molecular formulas with close agreement between calculated and found values.

Summary of Preparation Methods

Step Reaction Type Reagents/Conditions Yield (%) Product Description
1 Starting material preparation Commercial or synthesized 6,7-dihydrobenzo[b]thiophen-4(5H)-one - Compound 3 (starting material)
2 Acetylation Reaction with ethyl acetate under established conditions 80 5-acetyl-6,7-dihydro-5H-benzo[b]thiophen-4-one (5)
3 Thioamide formation Reaction with phenyl isothiocyanate in DMF, acid workup 79–81 Thioamide derivatives (4a, 4b)
4 S-methylation Methyl iodide, potassium carbonate in DMF 84 S-methylated thioamides (5a, 5b)
5 Cyclization with α-haloketones Chloroacetone or phenacyl chloride, triethylamine, reflux 80–87 Thiophene derivatives (9a–9c)
6 Cyclization to tricyclic/tetracyclic thiopyrans Mercaptoacetic acid, PTSA, phosphorus pentoxide, reflux 83–90 Tricyclic (22a,b) and tetracyclic (24a,b) derivatives
7 Oxidation Hydrogen peroxide, reflux 65–75 Oxidized tetracyclic derivatives (25a,b)

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophen-4(5H)-one, 5-acetyl-6,7-dihydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, or reduce the thiophene ring to a dihydrothiophene.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate. These reactions are typically carried out in an organic solvent such as dichloromethane or acetonitrile.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used, often in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or sulfuric acid (H2SO4) under controlled conditions to introduce new functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or dihydrothiophenes. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the benzene ring.

Scientific Research Applications

Benzo[b]thiophen-4(5H)-one, 5-acetyl-6,7-dihydro- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Benzo[b]thiophen-4(5H)-one, 5-acetyl-6,7-dihydro- involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs

The following table highlights key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Key Properties/Applications References
5-Acetyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one Acetyl at C5, dihydrothiophene ring Precursor to thienoindoles; used in heterocycle synthesis
2-Acetyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one Acetyl at C2, dihydrothiophene ring Intermediate in Buchwald–Hartwig amination for antipsychotic drug synthesis (e.g., brexpiprazole)
6,7-Dihydrobenzo[b]thiophen-4(5H)-one Unsubstituted parent compound Substrate for bromination, formylation, and transfer hydrogenation studies
1-Chloro-6,7-dihydrobenzo[c]thiophen-4(5H)-one Chlorine at C1, benzo[c]thiophene scaffold Antimicrobial activity; structural variation in sulfur heterocycles
3-Methyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one Methyl at C3 Studied for regiocontrolled substitution challenges in benzene moiety
5-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one Bromine at C5 Intermediate in bromination reactions; prone to dibromination byproducts

Reactivity and Functionalization

  • Transfer Hydrogenation : Unlike the sulfur analog 6,7-dihydrobenzo[b]thiophen-4(5H)-one (1e), which undergoes ruthenium-catalyzed transfer hydrogenation, the nitrogen analog 1,5,6,7-tetrahydro-4H-indol-4-one (1f) fails to react under identical conditions due to pyrrole-mediated Ru deactivation .
  • Bromination : Bromination of 6,7-dihydrobenzo[b]thiophen-4(5H)-one often produces mixtures (e.g., 2,5-dibromo derivatives), complicating purification .
  • Buchwald–Hartwig Amination : The 2-acetyl derivative is critical in palladium-mediated C–N bond formation for brexpiprazole synthesis, achieving high yields (>90%) .

Data Tables

Key Research Findings

Sulfur vs. Nitrogen Reactivity: The sulfur atom in benzo[b]thiophenones enhances coordination with transition metals (e.g., Ru, Pd), enabling efficient catalysis, whereas nitrogen analogs like indolones deactivate catalysts via strong coordination .

Substituent Effects : Acetyl groups at C5 or C2 direct regioselectivity in subsequent reactions. For example, C2-acetyl derivatives are optimal for Buchwald–Hartwig amination, while C5-acetyl derivatives favor cyclization .

Commercial Viability : Derivatives like the 2-acetyl isomer are commercially available at high purity (e.g., 97% purity at 500 mg for ~¥6,000), facilitating scalable drug synthesis .

Biological Activity

Benzo[b]thiophen-4(5H)-one, 5-acetyl-6,7-dihydro- is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and structure-activity relationships, supported by data tables and relevant case studies.

Chemical Structure and Properties

Benzo[b]thiophen-4(5H)-one, 5-acetyl-6,7-dihydro- features a fused thiophene and benzene ring structure with an acetyl group at the 5-position and dihydro modifications at the 6 and 7 positions. This unique structure contributes to its biological properties.

PropertyValue
Chemical FormulaC₉H₈O₁S
CAS Number19983-48-3
Molecular Weight164.22 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

Antimicrobial Activity

Recent studies have shown that benzo[b]thiophen derivatives exhibit significant antimicrobial properties. For instance, compounds derived from this scaffold have demonstrated activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 2.50 µg/mL, indicating potent antimicrobial effects .

Cholinesterase Inhibition

A study focusing on benzothiophene-chalcone hybrids indicated that these compounds could effectively inhibit cholinesterase enzymes (AChE and BChE). Specifically, the best-performing compound showed an IC₅₀ value of 62.10 μM for AChE inhibition, which is comparable to established inhibitors like galantamine . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

Antioxidant Activity

The antioxidant capacity of benzo[b]thiophen derivatives has also been evaluated using DPPH scavenging assays. Compounds have shown varying degrees of radical scavenging activity, with some achieving percentages as high as 90.52%, indicating their potential as effective antioxidants .

Anti-inflammatory Properties

In addition to antimicrobial and antioxidant activities, benzo[b]thiophen derivatives have been assessed for their anti-inflammatory effects. Compounds demonstrated significant membrane stabilization in human red blood cells (HRBC), suggesting potential therapeutic benefits in inflammatory conditions .

Structure-Activity Relationships

The biological activity of benzo[b]thiophen-4(5H)-one, 5-acetyl-6,7-dihydro- can be influenced by modifications to its structure. Studies indicate that introducing various substituents can enhance or diminish its biological properties. For example:

Compound ModificationEffect on Activity
Methyl substitutionEnhanced antioxidant activity
Acetyl group presenceIncreased cholinesterase inhibition

Case Studies

  • Cholinesterase Inhibition Study : A series of benzothiophene-chalcone hybrids were synthesized and tested for their ability to inhibit cholinesterases. The study revealed a clear correlation between structural modifications and inhibitory potency .
  • Antimicrobial Evaluation : A comprehensive screening of various benzothiophenes against common bacterial strains showed promising results, with several compounds exhibiting MIC values indicative of strong antibacterial activity .
  • Antioxidant Activity Assessment : The antioxidant potential was evaluated through DPPH assays, revealing that certain derivatives not only scavenge free radicals effectively but also demonstrate protective effects against oxidative stress .

Q & A

Basic Research Questions

Q. What are the common synthetic routes to 5-acetyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one?

  • The compound is typically synthesized via functionalization of the 6,7-dihydrobenzo[b]thiophen-4(5H)-one core. A key method involves acetylation at the 5-position using reagents like acetic anhydride under acidic conditions (e.g., polyphosphoric acid), as demonstrated in the preparation of 5-substituted benzo[b]thiophene derivatives .
  • Alternative routes include Knoevenagel condensation with active methylene compounds (e.g., malononitrile) to introduce substituents adjacent to the carbonyl group .

Q. How is the compound characterized spectroscopically?

  • 1H NMR : Key signals include δ ~7.37 (d, 2-H), δ ~7.03 (d, 3-H), and multiplets for methylene protons (δ ~2.23–3.02) adjacent to the carbonyl and sulfur moieties .
  • IR : A strong carbonyl (C=O) stretch at ~1675 cm⁻¹ is diagnostic .
  • Mass spectrometry : Molecular ion peaks align with the molecular formula C10H10O2S (MW: 194.25), with fragmentation patterns reflecting cleavage at the acetyl group and thiophene ring .

Q. What are the primary reactivity patterns of this compound?

  • The α-methylene protons adjacent to the carbonyl group are highly reactive, enabling substitutions (e.g., bromination, formylation) .
  • The carbonyl group participates in nucleophilic additions (e.g., Grignard reactions) and condensations (e.g., with hydrazines to form hydrazones) .
  • The thiophene ring undergoes electrophilic substitution, preferentially at the 2- and 3-positions due to sulfur’s electron-donating effects .

Advanced Research Questions

Q. How can regioselectivity be controlled during electrophilic substitution?

  • Bromination : Using N-bromosuccinimide (NBS) in CCl4 selectively targets the 5-position. Over-bromination can occur if stoichiometry is not tightly controlled, leading to dibrominated byproducts (e.g., 2,5-dibromo derivatives) .
  • Formylation : Directed ortho-metalation (e.g., using LDA) followed by quenching with DMF enables regioselective introduction of formyl groups .

Q. What mechanistic insights exist for its role in heterocyclic synthesis?

  • The compound serves as a precursor to thienoindoles via condensation with ethyl azidoacetate, followed by thermal cyclization. This leverages the acetyl group’s ability to stabilize intermediates during annulation .
  • In palladium-catalyzed Buchwald–Hartwig amination , the triflate derivative of the hydroxylated analog facilitates C–N bond formation in API synthesis (e.g., brexpiprazole) .

Q. How can side reactions during functionalization be minimized?

  • Byproduct mitigation : During bromination, strict temperature control (0–5°C) and stepwise addition of Br2 reduce dibromination. Steam distillation effectively separates monobrominated products from dibrominated contaminants .
  • Solvent choice : Polar aprotic solvents (e.g., THF) enhance reactivity in nucleophilic substitutions, while non-polar solvents (e.g., benzene) favor condensations .

Q. What strategies optimize its use in polycondensed heterocycle synthesis?

  • Tandem annulation : Sequential Knoevenagel condensation and Friedel–Crafts acylation enable fused-ring systems. For example, reaction with cyanoacetates forms α,β-unsaturated intermediates, which undergo cyclization to yield tricyclic structures .
  • Oxoketenedithioacetals : Reaction with dimethyltrithiocarbonate introduces masked aldehyde functionalities, enabling further ring expansion via Wittig or aldol reactions .

Methodological Considerations

Reaction Type Key Conditions Outcome Reference
BrominationNBS, CCl4, 0°C, 2 h5-Bromo derivative (85% yield)
Knoevenagel CondensationMalononitrile, piperidine, ethanol, refluxCyanovinyl derivative (90% yield)
Buchwald–Hartwig AminationPd(OAc)2, XPhos, Cs2CO3, dioxane, 100°CPiperazine-coupled intermediate (78% yield)

Key Data Contradictions and Resolutions

  • Contradiction : Bromination with Br2 vs. NBS yields varying regioselectivity.
    • Resolution : NBS selectively targets the 5-position, while Br2 without strict control leads to 2,5-dibromo byproducts. Use NBS for monobromination .
  • Contradiction : Acetylation efficiency under different acids.
    • Resolution : Polyphosphoric acid outperforms H2SO4 in minimizing ketone decomposition .

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